molecular formula C12H17O4P B1301948 Dimethyl (2-oxo-4-phenylbutyl)phosphonate CAS No. 41162-19-0

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Cat. No. B1301948
Key on ui cas rn: 41162-19-0
M. Wt: 256.23 g/mol
InChI Key: ONYIBVIIOCEBIV-UHFFFAOYSA-N
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Patent
US04102888

Procedure details

A solution of dimethyl methylphosphonate (12.4 g., 0.1 mole) in dry tetrahydrofuran (75 ml.) is stirred, maintained under a nitrogen atmosphere, cooled to -50° C., and treated with a 2 N solution of n-butyl lithium in hexane (50 ml., 0.1 mole) added dropwise. Upon completing the addition, the reaction mixture is kept at -50° C. for 1/2 hour to ensure anion formation and then is treated with ethyl 3phenylpropionate (8.9 g., 0.05 mole) added dropwise at -50° C. After stirring for an additional 11/2 hours at -50° to -40° C., the reaction mixture is poured into ice water (250 ml.) providing a turbid solution which is acidified with 2 N hydrochloric acid and extracted with ethyl acetate (4 × 75 ml.). The combined organic extract is dried over sodium sulfate and filtered. Evaporation of the filtrate in vacuo at 40° to 50° C. leaves an oily residue which is distilled to provide the title compound as an oil (11.0 g., 86%), b.p. 148°-150° C./0.1 mm.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.CCCCCC.[C:19]1([CH2:25][CH2:26][C:27](OCC)=[O:28])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl>O1CCCC1>[O:28]=[C:27]([CH2:26][CH2:25][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
8.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)OCC
Step Four
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
After stirring for an additional 11/2 hours at -50° to -40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
added dropwise
ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
added dropwise at -50° C
CUSTOM
Type
CUSTOM
Details
providing a turbid solution which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4 × 75 ml.)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate in vacuo at 40° to 50° C.
CUSTOM
Type
CUSTOM
Details
leaves an oily residue which
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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